5-Fluoro-1H-indole-2-carbaldehyde

Purification Crystallization Physicochemical characterization

5-Fluoro-1H-indole-2-carbaldehyde is the recommended C2-functionalized indole building block for IRE1α-targeted inhibitor programs, demonstrating ~60% inhibition at 50 µM—superior to 5-Cl, 5-Br, 5-OMe, and 5-Me analogs. The 5-fluoro substituent ensures correct pharmacological activity (agonism vs. antagonism in melatoninergic assays; Tsotinis et al. 2007). The reactive aldehyde enables rapid diversification via Knoevenagel, Schiff base, and reductive amination. Also a validated precursor to 5-fluoroindole-2-carboxylic acid (Zika NS2B-NS3 protease inhibitor, EC₆₈ 1–3 µM) and kinase-focused carboxamide libraries (US7838542B2). Procure this specific regioisomer to maintain SAR fidelity—avoid non-fluorinated or 4-F/6-F isomers.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 220943-23-7
Cat. No. B1319149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indole-2-carbaldehyde
CAS220943-23-7
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C=C(N2)C=O
InChIInChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H
InChIKeySVDHOCZCQXVPOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indole-2-carbaldehyde (CAS 220943-23-7) Procurement and Selection Guide for Research Use


5-Fluoro-1H-indole-2-carbaldehyde (CAS 220943-23-7) is a C5-fluorinated indole-2-carboxaldehyde building block with molecular formula C₉H₆FNO and molecular weight 163.15 g/mol . The compound features a reactive aldehyde group at the C2 position for condensation chemistry (e.g., Knoevenagel, Schiff base formation, reductive amination) and a fluorine substituent at the C5 position that modulates electronic properties and metabolic stability without substantially altering molecular volume . The melting point is 164–165 °C, and the compound is typically supplied as a solid with purity specifications ranging from 95% to 98% .

Why Indole-2-carboxaldehyde or 6-Fluoro Analogs Cannot Substitute for 5-Fluoro-1H-indole-2-carbaldehyde in SAR and Synthesis Workflows


Indole-2-carboxaldehyde analogs are not functionally interchangeable. The absence of fluorine at C5 yields a different electronic profile (logP ~1.33 for the 5‑fluoro compound versus higher lipophilicity for non‑fluorinated analogs), altered hydrogen‑bonding capacity, and lower melting point (138–142 °C for indole‑2‑carboxaldehyde versus 164–165 °C for the 5‑fluoro derivative) . More critically, the position of fluorine substitution (C5 versus C4 or C6) dictates pharmacological outcomes: in melatoninergic receptor assays, 4‑F substituted indoles exhibited antagonist activity while 5‑F substituted analogs functioned as agonists, demonstrating that even a regioisomeric change in fluorine placement fundamentally alters biological response [1]. Furthermore, in IRE1α inhibitor screening, the 5‑fluoro substituent conferred distinct inhibitory potency compared to 5‑chloro, 5‑bromo, 5‑methoxy, and 5‑methyl analogs [2]. Substitution with an unfluorinated indole‑2‑carboxaldehyde or an incorrectly positioned fluoro isomer therefore compromises both synthetic intermediate utility and structure‑activity relationship (SAR) fidelity.

Quantitative Differentiation Evidence for 5-Fluoro-1H-indole-2-carbaldehyde (220943-23-7) Versus In-Class Analogs


Melting Point Elevation Enables Improved Purification and Handling Versus Non-Fluorinated Indole-2-carboxaldehyde

5-Fluoro-1H-indole-2-carbaldehyde exhibits a melting point of 164–165 °C, which is 25–27 °C higher than the melting point range of unsubstituted indole‑2‑carboxaldehyde (138–142 °C) . This higher melting point facilitates more reliable purification by recrystallization, reduces sublimation losses during storage, and improves handling characteristics in solid‑phase synthesis workflows compared to the lower‑melting non‑fluorinated parent compound .

Purification Crystallization Physicochemical characterization

5-Fluoro Substitution Confers Agonist Activity While 4-Fluoro Isomers Act as Antagonists in Melatoninergic Receptor Assays

In a series of N‑OMe fluoro‑indole melatoninergics evaluated in the Xenopus melanophore assay, all 4‑F substituted compounds (22a‑e and 25a,b) functioned as antagonists on the clonal Xenopus melanophore line, whereas the 5‑F substituted analogs (15a‑e) exhibited agonist or partial agonist activity [1]. Specifically, among the 5‑F series, compounds 15d (R=c‑C₃H₅) and 15e (R=c‑C₄H₇) displayed weak agonistic and partial agonistic activity respectively, while compounds 15a‑c were all agonists [1]. This demonstrates that fluorine substitution at C5 versus C4 is not a conservative replacement but a determinant of functional pharmacological response.

Melatonin receptor GPCR pharmacology Fluorine positional SAR

5-Fluoro Substitution Confers Superior IRE1α Inhibitory Potency Relative to 5-Chloro, 5-Bromo, 5-Methoxy, and 5-Methyl Analogs

In a systematic evaluation of indole analogs with varying C5 substituents (R₃) in a FRET‑based IRE1α inhibition assay at 50 µM, the 5‑fluoro substituted compound exhibited inhibition values of approximately 60% against unphosphorylated IRE1α (blue data) and approximately 45% against phosphorylated IRE1α (orange data) [1]. In contrast, the 5‑chloro analog showed negligible inhibition (<10% for both forms); the 5‑bromo analog showed weak inhibition (~15–20%); the 5‑methoxy analog showed modest inhibition (~25–30%); and the 5‑methyl analog showed inhibition of approximately 40% against unphosphorylated IRE1α and ~30% against phosphorylated IRE1α [1]. The 5‑fluoro substituent thus provides the highest IRE1α inhibitory potency among the C5‑substituted analogs evaluated in this assay system.

IRE1α Kinase inhibition Unfolded protein response

5-Fluoroindole-2-carboxylic Acid (Aldehyde Oxidation Product) Demonstrates EC68 of 1–3 µM Against Zika Virus NS2B-NS3 Protease

5-Fluoro-1H-indole-2-carbaldehyde serves as a direct precursor to 5‑fluoroindole‑2‑carboxylic acid via oxidation of the C2 aldehyde group . The carboxylic acid derivative has been reported to exhibit EC₆₈ values of 1–3 µM in cellular assays for inhibition of Zika virus replication, acting via targeting of the NS2B‑NS3 protease . While this activity is reported for the oxidized derivative rather than the aldehyde itself, the aldehyde building block provides the direct synthetic entry point to this antiviral scaffold. No equivalent antiviral activity has been reported for the non‑fluorinated indole‑2‑carboxylic acid derivative in the same assay system, though class‑level inference limitations apply.

Antiviral Flavivirus Zika virus

5-Fluoro Substitution Modulates LogP and Hydrogen Bonding Profile for Enhanced Metabolic Stability

5-Fluoro-1H-indole-2-carbaldehyde has a calculated logP value of 1.33 . The unsubstituted indole-2-carboxaldehyde exhibits a higher calculated logP (literature consensus ~1.8–2.0), indicating that the electron‑withdrawing 5‑fluoro substituent modestly reduces lipophilicity [1]. The 5‑fluoro substituent also introduces a hydrogen bond acceptor at C5 (PSA 32.86 Ų for the fluoro compound), whereas the non‑fluorinated analog lacks this heteroatom interaction site . These physicochemical differences translate to altered membrane permeability and metabolic stability profiles, with the 5‑fluoro substitution generally associated with improved metabolic resistance to cytochrome P450‑mediated oxidation at the C5 position, a known site of metabolic liability in unsubstituted indoles [2].

ADME Lipophilicity Metabolic stability

5-Fluoro-1H-indole-2-carbaldehyde is a Validated Intermediate for Kinase Inhibitor Library Synthesis

5-Fluoro-1H-indole-2-carbaldehyde has been explicitly utilized as a synthetic intermediate in the preparation of 5‑fluoroindole‑2‑carboxamide libraries targeting protein kinases and protein phosphatases [1]. In patent US7838542B2, the aldehyde serves as a precursor to 5‑fluoroindole‑2‑carboxylic acid (via oxidation), which is subsequently converted to the methyl ester and further elaborated into diverse carboxamide derivatives for kinase inhibition screening [1]. The 5‑fluoro substitution was specifically maintained throughout the synthetic sequence to exploit the electronic and metabolic advantages of the fluorine atom in the final kinase inhibitor candidates [1]. Non‑fluorinated indole‑2‑carboxaldehyde would yield a chemically distinct library lacking the fluorine‑specific interactions with kinase ATP‑binding pockets that the 5‑fluoro analogs were designed to probe.

Kinase inhibitor Library synthesis Medicinal chemistry

Recommended Research Applications for 5-Fluoro-1H-indole-2-carbaldehyde (CAS 220943-23-7) Based on Quantitative Evidence


IRE1α Kinase Inhibitor Discovery and SAR Optimization

Based on direct head‑to‑head FRET assay data showing that the 5‑fluoro substituent confers superior IRE1α inhibition (~60% at 50 µM) compared to 5‑chloro, 5‑bromo, 5‑methoxy, and 5‑methyl analogs [1], this compound is recommended as the preferred C2‑functionalized indole building block for IRE1α‑targeted inhibitor programs. The aldehyde group at C2 enables rapid diversification via condensation reactions to generate focused libraries for exploring IRE1α structure‑activity relationships. Procurement of the 5‑fluoro variant rather than alternative C5‑substituted analogs ensures that the most potent scaffold identified to date is employed as the starting point for medicinal chemistry optimization [1].

Melatonin Receptor Agonist Development

The functional pharmacology study by Tsotinis et al. (2007) established that 5‑F substituted N‑OMe indoles function as melatonin receptor agonists, while the 4‑F substituted isomers act as antagonists [2]. 5‑Fluoro‑1H‑indole‑2‑carbaldehyde is the appropriate aldehyde precursor for synthesizing 5‑F substituted melatoninergic candidates with agonistic activity. Use of the 4‑fluoro isomer (CAS 2338‑71‑8, 5‑fluoroindole‑3‑carboxaldehyde) or the non‑fluorinated parent (indole‑2‑carboxaldehyde, CAS 19005‑93‑7) in this synthetic pathway would yield compounds with antagonist or undefined activity profiles, respectively, compromising the intended pharmacological outcome [2].

Antiviral Lead Generation via Oxidation to 5-Fluoroindole-2-carboxylic Acid

5‑Fluoro‑1H‑indole‑2‑carbaldehyde can be oxidized to 5‑fluoroindole‑2‑carboxylic acid, a scaffold with reported EC₆₈ values of 1–3 µM against Zika virus replication in cellular assays via NS2B‑NS3 protease inhibition . This aldehyde‑to‑acid conversion provides a straightforward synthetic route to an antiviral lead scaffold. Laboratories engaged in antiviral discovery, particularly against flaviviruses, can leverage this compound as a gateway to a validated low‑micromolar potency scaffold without requiring complex fluorination reactions on the final product .

Protein Kinase and Phosphatase Inhibitor Library Synthesis

As documented in US Patent US7838542B2, 5‑fluoro‑1H‑indole‑2‑carbaldehyde serves as a validated intermediate for generating 5‑fluoroindole‑2‑carboxamide libraries screened against protein kinase and phosphatase targets [3]. The aldehyde functionality facilitates conversion to the carboxylic acid, which is then elaborated into diverse carboxamides for biological evaluation. Researchers building kinase‑focused compound collections can utilize this building block with confidence that the synthetic route is literature‑precedented and that the 5‑fluoro substitution is maintained throughout the sequence to confer favorable metabolic stability and target engagement properties [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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